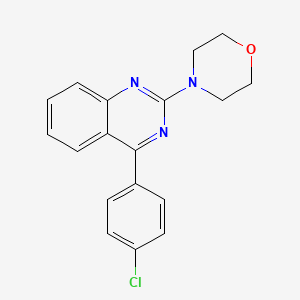

4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline

説明

4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline is a heterocyclic compound that features a quinazoline core substituted with a 4-chlorophenyl group and a morpholine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline typically involves the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.

Substitution with 4-Chlorophenyl Group:

Attachment of Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

Substitution: The 4-chlorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation Products: N-oxide derivatives of the morpholine ring.

Reduction Products: Dihydroquinazoline derivatives.

Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

類似化合物との比較

4-(4-Chloro-phenyl)-2-morpholin-4-yl-pyrimidine: Similar structure but with a pyrimidine core.

4-(4-Chloro-phenyl)-2-piperidin-4-yl-quinazoline: Similar structure but with a piperidine ring instead of morpholine.

Uniqueness: 4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline is unique due to the presence of both the morpholine ring and the quinazoline core, which confer distinct chemical and biological properties

生物活性

4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the field of oncology. Quinazolines are known for their ability to inhibit various protein kinases, making them valuable in cancer therapy. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound primarily involves its role as an inhibitor of tyrosine kinases. These kinases are crucial in signaling pathways that regulate cell growth and division. The compound has shown significant inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.

- Inhibition of EGFR : Studies indicate that derivatives of quinazolines can inhibit EGFR with IC50 values as low as 15 nM . This inhibition is critical for preventing cancer cell proliferation.

- Impact on Other Kinases : Beyond EGFR, quinazoline derivatives also target other receptors such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), contributing to their anticancer efficacy .

Structure-Activity Relationships (SAR)

The structural modifications in quinazoline derivatives significantly influence their biological activity. For instance, the introduction of electron-withdrawing groups like chloro at the aniline ring enhances antiproliferative activity .

Key Structural Features

- Morpholine Ring : The presence of a morpholine group at the 2-position has been associated with improved solubility and bioavailability, which are crucial for therapeutic effectiveness .

- Chloro Substitution : The 4-chloro substitution enhances the compound's ability to interact with target proteins due to increased electron density, improving binding affinity .

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 3.62 | EGFR Inhibition |

| HepG2 (Liver Cancer) | 2.09 | Antiproliferative effects |

| MCF-7 (Breast Cancer) | 2.08 | Anticancer activity via apoptosis |

The above table summarizes key findings from studies assessing the compound's effectiveness against different cancer cell lines.

Case Studies

- Anticancer Activity : In a study focusing on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), a series of quinazoline derivatives including our compound showed potent inhibitory activities, suggesting potential for overcoming drug resistance in cancer therapy .

- Analgesic and Anti-inflammatory Effects : Another study highlighted the analgesic properties of morpholino-substituted quinazolines, demonstrating comparable efficacy to standard analgesics like Indomethacin in rodent models . This suggests that compounds like this compound could have dual therapeutic roles.

Conclusions

The compound this compound exhibits promising biological activity, particularly in inhibiting key cancer-related pathways through tyrosine kinase inhibition. Its structural features significantly enhance its pharmacological properties, making it a candidate for further development in cancer therapeutics and possibly pain management.

Future Directions

Further research is warranted to explore:

- In vivo studies to assess the therapeutic efficacy and safety profile.

- Optimization of structural features to enhance potency and reduce toxicity.

- Exploration of combination therapies with existing anticancer agents to improve treatment outcomes.

特性

IUPAC Name |

4-[4-(4-chlorophenyl)quinazolin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O/c19-14-7-5-13(6-8-14)17-15-3-1-2-4-16(15)20-18(21-17)22-9-11-23-12-10-22/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQJJEMNHRUGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974038 | |

| Record name | 4-(4-Chlorophenyl)-2-(morpholin-4-yl)quinazolinato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642904 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5849-61-6 | |

| Record name | 4-(4-Chlorophenyl)-2-(morpholin-4-yl)quinazolinato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。